10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione
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Overview
Description
10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .
Scientific Research Applications
10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, affecting their function.
Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione include:
- 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
- 4A,10A-Dimethyl-2,3,4,4A,10,10A-Hexahydro-9(1H)-Phenanthrenone
- 10-(1,5-Dimethylhexyl)-10A,12B-Dimethylhexadecahydro-2H-Chryseno[6,6A-B]oxiren-3-ol .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo.
Properties
CAS No. |
1600-81-3 |
---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
10a,12a-dimethyl-1,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydronaphtho[2,1-f]quinoline-2,8-dione |
InChI |
InChI=1S/C19H27NO2/c1-18-9-7-13(21)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(22)20-19/h11,14-16H,3-10H2,1-2H3,(H,20,22) |
InChI Key |
IRHRXMLIAVVPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)N4)C |
Origin of Product |
United States |
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